REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[CH:10][C:11]([O:13]C(C)(C)C)=[O:12])[CH:2]=[CH2:3].FC(F)(F)C(O)=O>ClCCl>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[CH:10][C:11]([OH:13])=[O:12])[CH:2]=[CH2:3]
|
Name
|
tert-butyl 2-(2-allylcyclohexylidene)acetate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1C(CCCC1)=CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.688 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated and excess of trifluoroacetic acid
|
Type
|
CUSTOM
|
Details
|
was removed by co-evaporation with toluene
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1C(CCCC1)=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 768 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |